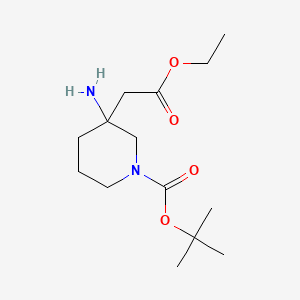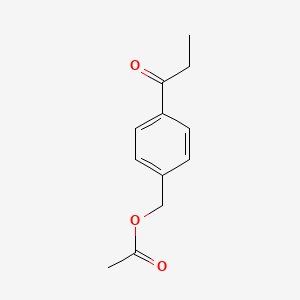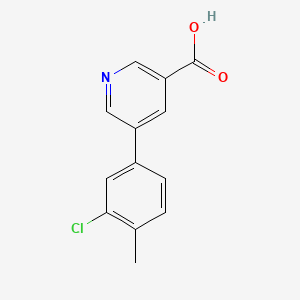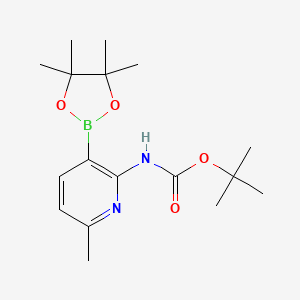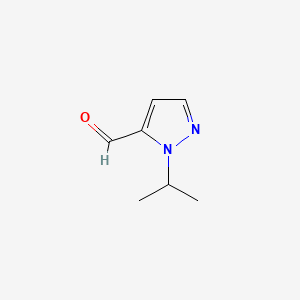
1-Isopropyl-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
“1-Isopropyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It is available from several suppliers, including MilliporeSigma and Aladdin Scientific . The compound is typically stored in a refrigerator and is shipped at room temperature .
Synthesis Analysis
The synthesis of “1-Isopropyl-1H-pyrazole-5-carbaldehyde” and related compounds has been the subject of several studies . These studies have reported various methods for the synthesis of pyrazole derivatives, highlighting the versatility and utility of the pyrazole moiety in organic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Isopropyl-1H-pyrazole-5-carbaldehyde” can be represented by the InChI code 1S/C7H10N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-6H,1-2H3 . This indicates that the compound consists of a pyrazole ring with an isopropyl group at the 1-position and a carbaldehyde group at the 5-position .
Physical And Chemical Properties Analysis
“1-Isopropyl-1H-pyrazole-5-carbaldehyde” is a liquid at room temperature . Its molecular weight is 138.17 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research involving 1-Isopropyl-1H-pyrazole-5-carbaldehyde and its derivatives has primarily focused on synthesis methods, structural analysis, and potential applications in materials science and pharmacology. One study detailed the synthesis and structural properties of pyrazole-4-carbaldehyde oximes, showcasing their potential as intermediates for further chemical transformations (Attaryan et al., 2012). Similarly, another research effort presented a regioselective synthesis approach for 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, indicating the utility of pyrazole derivatives in developing high-fluorescence intensity compounds for organic light-emitting diodes (Szlachcic et al., 2017).
Materials Science Applications
The functionalization of pyrazole derivatives has been explored for its effects on various parameters critical to the performance of organic electronic devices. This includes the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines with specific electronic properties suitable for organic light-emitting diodes applications, highlighting the relevance of pyrazole compounds in advanced materials science (Szlachcic et al., 2017).
Pharmacological Potential
In the pharmaceutical research domain, the modification of 1H-pyrazole derivatives has been examined for the discovery of new drugs. For instance, novel pyrazole carbaldehyde derivatives were synthesized and assessed for antioxidant, anti-breast cancer, and anti-inflammatory properties. This work underscores the potential of pyrazole derivatives in medicinal chemistry, especially in the development of COX-2 inhibitors and anti-inflammatory drugs (Thangarasu et al., 2019). Another study focused on the synthesis of new pyrazole derivatives as 5α-reductase and aromatase inhibitors, indicating the utility of these compounds in treating conditions related to these enzymes (El-Naggar et al., 2020).
Antimicrobial Applications
Research on pyrazole derivatives also extends to antimicrobial applications. New pyrano[4,3-b]pyrane derivatives of 1H-pyrazole have been synthesized and showed promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential of pyrazole-based compounds in the development of new antimicrobial agents (Sangani et al., 2012).
Safety and Hazards
“1-Isopropyl-1H-pyrazole-5-carbaldehyde” is classified as a hazardous substance. It is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
2-propan-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQABCBGCJORGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651809 | |
| Record name | 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazole-5-carbaldehyde | |
CAS RN |
100305-93-9 | |
| Record name | 1-(1-Methylethyl)-1H-pyrazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100305-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Propan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)

![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)

![Tert-butyl 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate](/img/structure/B581103.png)



